molecular formula C23H29N5O2 B2984388 7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione CAS No. 876899-12-6

7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2984388
CAS No.: 876899-12-6
M. Wt: 407.518
InChI Key: BCMIUUYTVZNDSH-JXMROGBWSA-N
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Description

7-Cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione (CAS: 896299-69-7) is a xanthine derivative with a molecular formula of C27H29FN6O2 and a molecular weight of 488.6 g/mol . Its structure features a cinnamyl group (a styryl derivative) at position 7, a methyl group at positions 1 and 3, and a 4-methylpiperidinylmethyl substituent at position 6. This compound belongs to a class of purine-2,6-diones that are pharmacologically significant due to their structural similarity to caffeine and theophylline, which are known for modulating adenosine receptors and phosphodiesterase enzymes. The 4-methylpiperidinylmethyl group at position 8 introduces steric and electronic modifications that may influence receptor binding and metabolic stability .

Properties

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-17-11-14-27(15-12-17)16-19-24-21-20(22(29)26(3)23(30)25(21)2)28(19)13-7-10-18-8-5-4-6-9-18/h4-10,17H,11-16H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMIUUYTVZNDSH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting from a suitable purine precursor, such as 1,3-dimethylxanthine, the core structure is prepared through alkylation or acylation reactions.

    Introduction of the Cinnamyl Group: The cinnamyl group can be introduced via a Friedel-Crafts alkylation reaction using cinnamyl chloride and an appropriate catalyst.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

7-Benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (CAS: 797028-10-5)

  • Structure : Substitution of 4-methylpiperazinylmethyl (vs. 4-methylpiperidinylmethyl in the target compound).
  • This may enhance solubility but reduce blood-brain barrier penetration compared to the piperidine analog .
  • Molecular Weight : 444.53 g/mol (C25H28N6O2) .

8-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (Compound 34)

  • Structure : Incorporates a cyclopropanecarbonyl-piperidinyloxy group at position 7.
  • This compound demonstrated inhibitory activity against aldehyde dehydrogenase (ALDH) with an IC50 of 15 nM, suggesting the acylated piperidine group enhances target engagement .
  • Molecular Weight : 452.5 g/mol (C24H29N5O4) .

Substituent Variations at Position 7

7-(4-Fluorobenzyl)-1,3-dimethyl-8-(3-morpholinopropylamino)-1H-purine-2,6(3H,7H)-dione

  • Structure: Features a 4-fluorobenzyl group at position 7 and a morpholinopropylamino group at position 8.
  • Impact : The fluorine atom enhances metabolic stability via reduced cytochrome P450-mediated oxidation. The morpholine group introduces a polar oxygen atom, which may improve aqueous solubility .
  • Molecular Weight : 444.53 g/mol (C21H27FN6O3) .

7-(But-2-ynyl)-8-(3-aminopiperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin)

  • Structure : A butynyl group at position 7 and a quinazolinylmethyl substituent at position 1.
  • Impact : This antidiabetic drug (a DPP-4 inhibitor) highlights the importance of the position 7 substituent in pharmacokinetics. The butynyl group confers resistance to enzymatic degradation, while the quinazoline moiety enhances target specificity .

Comparative Analysis of Pharmacological Profiles

Compound Position 7 Substituent Position 8 Substituent Key Activity/Property Reference
Target Compound Cinnamyl 4-Methylpiperidinylmethyl Unknown (structural analog studies)
7-Benzyl-8-(4-methylpiperazinylmethyl) Benzyl 4-Methylpiperazinylmethyl Increased polarity, reduced BBB penetration
Linagliptin But-2-ynyl 3-Aminopiperidinyl DPP-4 inhibition (IC50 = 1 nM)
ALDH Inhibitor (Compound 34) 3-Methylbenzyl Cyclopropanecarbonyl-piperidinyloxy ALDH inhibition (IC50 = 15 nM)

Key Observations :

Position 8 Modifications :

  • Piperidine/piperazine derivatives influence solubility and target selectivity. Piperazinyl groups (e.g., in ) reduce CNS activity compared to piperidinyl analogs, as seen in caffeine derivatives where similar substitutions abolished central effects but retained peripheral analgesia .
  • Acylation (e.g., cyclopropanecarbonyl in ) enhances lipophilicity and enzyme inhibition.

Position 7 Modifications :

  • Aromatic groups (e.g., cinnamyl, benzyl) improve binding to hydrophobic pockets in receptors. Fluorinated benzyl groups (e.g., ) enhance metabolic stability.
  • Alkynyl groups (e.g., butynyl in Linagliptin) resist oxidative metabolism, prolonging half-life .

Biological Activity

7-Cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine with significant pharmacological potential. This compound has garnered attention due to its complex structure and diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N5O2C_{23}H_{29}N_{5}O_{2}, with a molecular weight of approximately 407.518 g/mol. The structure includes a purine core modified with various alkyl and aryl substituents, which contribute to its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC23H29N5O2C_{23}H_{29}N_{5}O_{2}
Molecular Weight407.518 g/mol
Key Functional GroupsCinnamyl group, piperidine moiety

The primary mechanism of action for this compound involves the inhibition of Janus kinase 3 (JAK3). This inhibition modulates signaling pathways critical for immune response regulation and cell proliferation. Research indicates that similar compounds can reduce inflammatory responses by blocking JAK-mediated signaling pathways, suggesting potential applications in autoimmune diseases and certain cancers.

Pharmacological Effects

  • Antiarrhythmic Activity : The compound exhibits strong prophylactic antiarrhythmic activity.
  • Adrenergic Receptor Affinity : It shows weak affinity for alpha-1 and alpha-2 adrenergic receptors, indicating potential cardiovascular effects.
  • Anti-inflammatory Properties : By inhibiting JAK3, it may reduce inflammation and provide therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar purine derivatives, emphasizing their role in modulating immune responses and cell signaling.

Notable Findings

  • Study on JAK Inhibition : A study demonstrated that compounds with structural similarities to this compound effectively inhibited JAK3, leading to decreased inflammatory cytokine production in vitro.

Applications in Medicinal Chemistry

The compound's unique structure suggests various applications in drug development:

  • Therapeutic Agents : Potential development as a therapeutic agent targeting autoimmune diseases.
  • Cancer Treatment : Investigated for its efficacy in cancer therapies due to its ability to modulate immune responses .

Q & A

Q. Q1: What are the common synthetic routes for synthesizing 7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, and how are intermediates validated?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituents like the 4-methylpiperidinyl group can be introduced using alkylation or Mitsunobu reactions. Key intermediates (e.g., purine-dione scaffolds) are validated using FTIR (e.g., carbonyl peaks at 1650–1700 cm⁻¹) and mass spectrometry (e.g., fragmentation patterns at m/z 169, 149) . Reaction progress is monitored via TLC or HPLC, with purity confirmed by elemental analysis.

Q. Q2: Which spectroscopic techniques are critical for characterizing structural modifications in this compound?

Answer:

  • FTIR : Identifies functional groups (e.g., C=O stretching at 1697 cm⁻¹, C-Cl at 744 cm⁻¹ in analogs) .
  • NMR : ¹H and ¹³C NMR resolve substitutions (e.g., cinnamyl proton signals at δ 6.5–7.5 ppm, piperidinyl methyl at δ 1.2–1.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Advanced Synthesis Optimization

Q. Q3: How can reaction conditions be optimized to improve yields in the alkylation of the 8-position with 4-methylpiperidine?

Answer:

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as seen in aryl halide analogs .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Temperature control : Stepwise heating (e.g., 25°C to 75°C) minimizes side reactions .
  • Purification : Flash chromatography (silica/alumina) or recrystallization improves purity .

Q. Q4: What strategies mitigate regioselectivity challenges during cinnamyl group introduction?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., 3-methyl) to direct substitution to the 7-position .
  • Microwave-assisted synthesis : Reduces reaction time and improves regiocontrol (e.g., 30 min at 120°C) .

Biological Activity and Assay Design

Q. Q5: How is the biological activity of this compound evaluated in enzymatic assays?

Answer:

  • Target selection : Prioritize kinases or phosphodiesterases due to purine-dione scaffolds’ known inhibition profiles .
  • Assay design : Use fluorescence polarization (FP) or ELISA for IC₅₀ determination. For example, ATP-competitive assays monitor kinase inhibition .
  • Controls : Include theophylline or caffeine as reference inhibitors .

Q. Q6: What in vitro models are suitable for assessing cellular permeability and toxicity?

Answer:

  • Caco-2 cells : Measure apical-to-basolateral transport for permeability .
  • MTT assay : Quantify cytotoxicity in HEK-293 or HepG2 cells .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Data Interpretation and Contradictions

Q. Q7: How should researchers resolve discrepancies between computational docking predictions and experimental IC₅₀ values?

Answer:

  • Re-docking : Verify force field parameters (e.g., AMBER vs. CHARMM) and hydration effects .
  • Experimental replicates : Conduct dose-response curves in triplicate to confirm reproducibility .
  • Structural analogs : Compare with compounds sharing the 8-((4-methylpiperidin-1-yl)methyl) group to identify steric or electronic mismatches .

Q. Q8: Why might FTIR spectra show unexpected peaks, and how are they addressed?

Answer:

  • Impurities : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., cinnamyl chloride) produce extra peaks. Address via repeated wash steps or column chromatography .
  • Degradation : Hydrolysis of the piperidinyl methyl group under acidic conditions generates byproducts. Stabilize with inert atmospheres (N₂/Ar) during synthesis .

Advanced Analytical and Computational Methods

Q. Q9: What computational tools predict the compound’s binding affinity to adenosine receptors?

Answer:

  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability .
  • QSAR models : Train on purine-dione derivatives with known Ki values to predict affinity .
  • Docking software : AutoDock Vina or Schrödinger Glide evaluate binding poses .

Q. Q10: How can HPLC-MS/MS methods be optimized for quantifying trace impurities?

Answer:

  • Column choice : C18 columns (2.6 µm particle size) enhance resolution .
  • Ionization mode : ESI+ detects protonated species (e.g., [M+H]⁺ at m/z 375.9) .
  • Gradient elution : 5–95% acetonitrile in 0.1% formic acid over 20 minutes separates analogs .

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